molecular formula C6H4I2O2 B3049123 1,3-Benzenediol, 4,6-diiodo- CAS No. 19514-91-1

1,3-Benzenediol, 4,6-diiodo-

Cat. No. B3049123
CAS RN: 19514-91-1
M. Wt: 361.9 g/mol
InChI Key: SSHVWMSAUIZKKM-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4,6-diiodo-, also known as 4,6-Diiodo-1,3-benzenediol, is a chemical compound with the molecular formula C6H4I2O2 . It is a derivative of resorcinol, where two of the hydrogen atoms in the aromatic ring are replaced by iodine atoms .


Molecular Structure Analysis

The molecular structure of 1,3-Benzenediol, 4,6-diiodo- consists of a benzene ring with two hydroxyl groups (-OH) and two iodine atoms attached to it . The hydroxyl groups are located at the 1 and 3 positions of the benzene ring, while the iodine atoms are at the 4 and 6 positions .

Scientific Research Applications

  • Photography and Ink Production : 1,3-Benzenediol, 4,6-diiodo- (pyrocatechol) is utilized in the preparation of dyes, inks, and medicines, as well as in photography, particularly in specialty inks and for oxygen removal in various applications (Andersen & Carisen, 1988).

  • Food Storage and Preservation : This compound has been used in food preservation, showing effectiveness in extending the storage life of shrimps, mushrooms, pears, potatoes, and apples. It also inhibits microbial growth, making it valuable in the food industry (Zheng Yong-hua, 2005).

  • Molecular Complexation and Chemistry : In the field of molecular chemistry, 1,3-Benzenediol, 4,6-diiodo- is involved in complexation reactions. These reactions are crucial for understanding molecular structures and interactions, particularly in creating hydrogen-bonded heterodimers and heterotetramers (González-González et al., 2014).

  • Anaerobic Metabolism Research : The anaerobic metabolism of 1,3-Benzenediol, 4,6-diiodo- has been studied in various bacteria, contributing significantly to our understanding of microbial metabolic pathways and their environmental implications (Kluge, Tschech, & Fuchs, 1990).

  • Skin Lightening Research : In cosmetic science, derivatives of 1,3-Benzenediol, 4,6-diiodo- have been researched for their skin lightening properties. This research focuses on finding safe and effective alternatives to existing skin lightening agents (Vielhaber et al., 2007).

  • Polymer Synthesis : This compound is also significant in the synthesis of high-performance polymers, such as Poly(p-phenylenebenzobisoxazole), where it serves as a precursor. These polymers have a range of applications, including in materials science and engineering (Zhang Chun, 2003).

  • Molecular Electronics : Research on 1,3-Benzenediol, 4,6-diiodo- extends to molecular electronics, where it is used in the study of molecular junctions and the interplay of electrical and mechanical properties at the molecular level (Bruot, Hihath, & Tao, 2011).

  • Epoxy Resin Formulation : It plays a role in the development of flame-retardant epoxy resins for electronics, enhancing fire safety and performance (Wang & Shieh, 1998).

Mechanism of Action

While the specific mechanism of action for 1,3-Benzenediol, 4,6-diiodo- is not available, resorcinol, a related compound, is known to exert a keratolytic activity . It works by helping to remove hard, scaly, or roughened skin . Resorcinol is used as an antiseptic and disinfectant in topical pharmaceutical products in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .

properties

IUPAC Name

4,6-diiodobenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHVWMSAUIZKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941274
Record name 4,6-Diiodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediol, 4,6-diiodo-

CAS RN

19514-91-1
Record name 1,3-Benzenediol, 4,6-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019514911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diiodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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